![molecular formula C14H15NO7S B14762465 2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate](/img/structure/B14762465.png)
2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate: is a chemical compound known for its role as a linker in antibody-drug conjugation (ADC). This compound is utilized in various scientific and industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid under specific conditions. The reaction typically requires a coupling agent and a base to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent choice .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-b][1,4]dioxin moiety.
Reduction: Reduction reactions can occur at the ester linkage, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions are common, especially at the ester and thieno[3,4-b][1,4]dioxin sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the thieno[3,4-b][1,4]dioxin ring.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives at the ester or thieno[3,4-b][1,4]dioxin sites.
Applications De Recherche Scientifique
Chemistry: The compound is used as a linker in the synthesis of complex molecules, particularly in the field of organic synthesis and polymer chemistry .
Biology: In biological research, it serves as a linker for antibody-drug conjugates, facilitating targeted drug delivery to specific cells or tissues.
Medicine: The compound’s role in ADCs makes it valuable in the development of targeted cancer therapies, allowing for the precise delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells.
Industry: Industrially, it is used in the production of advanced materials and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate primarily involves its function as a linker in ADCs. The compound forms stable covalent bonds with both the antibody and the drug, ensuring the conjugate remains intact until it reaches the target site. Upon reaching the target, the linker is cleaved, releasing the drug to exert its therapeutic effect.
Comparaison Avec Des Composés Similaires
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- Diethyl 2,5-bis[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylideneamino]thiophene-3,4-dicarboxylate acetone monosolvate
Uniqueness: What sets 2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate apart is its specific application in ADCs, providing a stable and efficient linkage between antibodies and drugs. Its unique structure allows for precise targeting and controlled release, making it highly valuable in therapeutic applications.
Propriétés
Formule moléculaire |
C14H15NO7S |
|---|---|
Poids moléculaire |
341.34 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)propanoate |
InChI |
InChI=1S/C14H15NO7S/c16-12-1-2-13(17)15(12)22-14(18)3-4-19-5-9-6-20-10-7-23-8-11(10)21-9/h7-9H,1-6H2 |
Clé InChI |
GIJACQBAFMMOMD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCC2COC3=CSC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


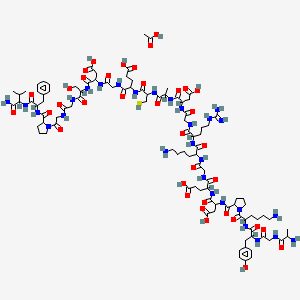
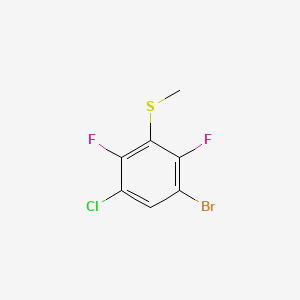
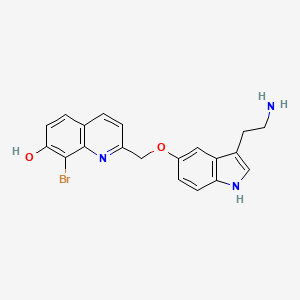
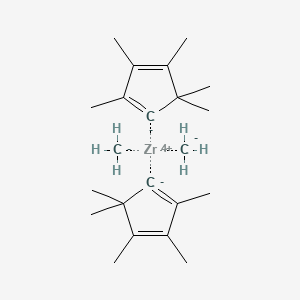
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
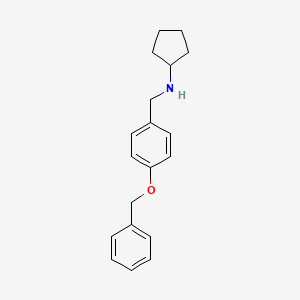
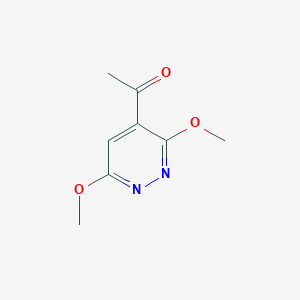
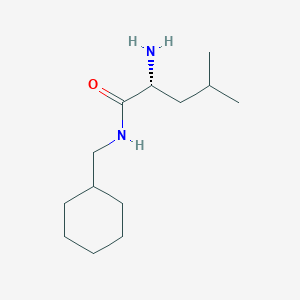
![N-[[4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]sulfonyl]acetamide](/img/structure/B14762434.png)
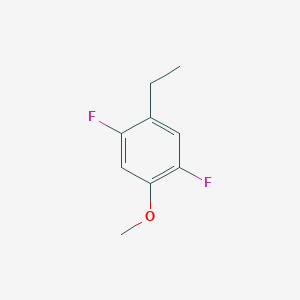

![2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride](/img/structure/B14762453.png)
![(3S,6S,9R,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid](/img/structure/B14762461.png)
![4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B14762470.png)
